

Application Note: Quantification of Nitrofurantoin in Human Urine using HPLC-UV

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nitrofor

Cat. No.: B1294284

[Get Quote](#)

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of nitrofurantoin in human urine. Nitrofurantoin is a commonly prescribed antibiotic for treating urinary tract infections, and its concentration in urine is a critical parameter in pharmacokinetic and clinical studies.^[1] This method is simple, accurate, and precise, making it suitable for routine analysis in clinical and research laboratories. The protocol details two common sample preparation techniques: a straightforward "dilute and shoot" method and a more extensive liquid-liquid extraction (LLE) for cleaner sample extracts.^{[2][3]}

Introduction

Nitrofurantoin is an antibiotic primarily used for the treatment and prophylaxis of uncomplicated lower urinary tract infections.^[4] It is rapidly absorbed and excreted in the urine, where it exerts its antibacterial effect.^[5] Therefore, monitoring its concentration in urine is essential for assessing therapeutic efficacy and conducting pharmacokinetic studies. This document provides a detailed protocol for a validated HPLC-UV method for nitrofurantoin quantification in urine, offering a reliable tool for researchers, scientists, and drug development professionals.

Experimental Instrumentation and Reagents

- HPLC System: An HPLC system equipped with a UV detector.

- Analytical Column: A reversed-phase C18 column is commonly used.[6]
- Reagents: HPLC grade acetonitrile, methanol, water, sodium dihydrogen phosphate, and ethyl acetate. Nitrofurantoin and internal standard (e.g., Furazolidone) reference standards. [2][3]

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of nitrofurantoin in urine.

Parameter	Condition 1	Condition 2
Column	Ascentis Express C18 (7.5cm x 4.6mm, 2.7µm)[7]	Reversed-phase C18 (150 x 4.6 mm, 5 µm)[6]
Mobile Phase	0.1% Triethylamine (pH 3.0) : Acetonitrile (80:20 v/v)[7]	Gradient elution with 5 mmol/L Sodium Dihydrogen Phosphate (pH 3) (A) and Acetonitrile (B)[6]
Flow Rate	1.0 mL/min[7]	1.0 mL/min[6]
Injection Volume	5 µL[7]	5 µL[6]
Column Temperature	30°C[7]	Ambient
UV Detection	254 nm[7]	370 nm[2][6]
Internal Standard	Acetanilide[8]	Furazolidone[3][9]

Protocols

Protocol 1: "Dilute and Shoot" Sample Preparation

This method is rapid and suitable for high-throughput analysis.[2][6]

- Sample Collection: Collect urine samples and store them at 4°C for short-term storage or -20°C to -80°C for long-term storage.[3][10]

- Standard Preparation: Prepare a stock solution of nitrofurantoin in a suitable solvent (e.g., mobile phase). From the stock solution, prepare a series of calibration standards by spiking drug-free urine.
- Sample Preparation:
 - Thaw urine samples to room temperature and vortex for 30 seconds.
 - Dilute an aliquot of the urine sample with the mobile phase to bring the concentration within the calibration range.[2]
 - Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
- HPLC Analysis: Inject the filtered sample into the HPLC system and analyze using the chromatographic conditions outlined above.

Protocol 2: Liquid-Liquid Extraction (LLE) Sample Preparation

This method provides a cleaner sample extract, which can improve column longevity and reduce matrix effects.[3]

- Sample Collection and Standard Preparation: Follow steps 1 and 2 from Protocol 1.
- Sample Preparation:
 - Pipette 100 µL of urine sample into a clean microcentrifuge tube.[3][10]
 - Add the internal standard solution.
 - Add an appropriate extraction solvent (e.g., ethyl acetate).[2]
 - Vortex the mixture for 1-2 minutes.
 - Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the layers.
 - Carefully transfer the upper organic layer to a new tube.

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of mobile phase.[\[2\]](#)
- Transfer the reconstituted sample to an HPLC vial for analysis.
- HPLC Analysis: Inject the prepared sample into the HPLC system.

Quantitative Data Summary

The following tables summarize the validation parameters from various published HPLC-UV methods for nitrofurantoin quantification in urine.

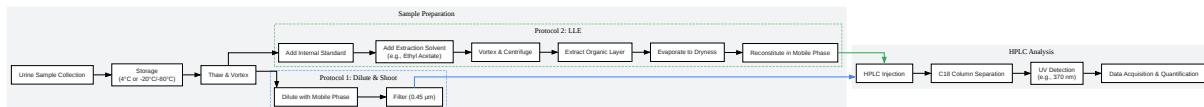
Table 1: Linearity and Quantification Limits

Method Reference	Linearity Range ($\mu\text{g/mL}$)	Limit of Quantification (LOQ) ($\mu\text{g/mL}$)
Muth et al., 1996 [2]	0.380 - 187	0.380
Ibrahim et al., 2023 [6]	0.2 - 20	0.04
Mattie et al., 2017 [9]	2 - 400	2
van der Aart et al., 2019 [3]	4 - 200 (mg/L)	4 (mg/L)

Table 2: Precision and Accuracy

Method Reference	Within-day Precision (%RSD)	Between-day Precision (%RSD)	Accuracy (%) Recovery
van der Aart et al., 2019 [3]	< 4%	< 5%	Within $\pm 13\%$ (within-day), Within $\pm 9\%$ (between-day)
Ibrahim et al., 2023 [6]	$\leq 5.5\%$	$\leq 5.5\%$	-2.5% to 6% (%RE)

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for nitrofurantoin quantification in urine.

Conclusion

The HPLC-UV method described in this application note is a reliable and reproducible technique for the quantification of nitrofurantoin in human urine. The availability of both a simple "dilute and shoot" protocol and a more rigorous liquid-liquid extraction procedure allows for flexibility depending on the specific needs of the study. The provided data and protocols can be readily adapted for implementation in various laboratory settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. About nitrofurantoin - NHS [nhs.uk]
- 2. Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a fast and sensitive UHPLC-DAD assay for the quantification of nitrofurantoin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcpa.in [ijcpa.in]
- 8. Nitrofurantoin Capsule Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Nitrofurantoin for the treatment of uncomplicated urinary tract infection in female patients: the impact of dosing regimen, age, and renal function on drug exposure - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Nitrofurantoin in Human Urine using HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294284#hplc-uv-method-for-nitrofurantoin-quantification-in-urine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com